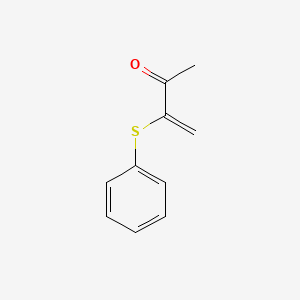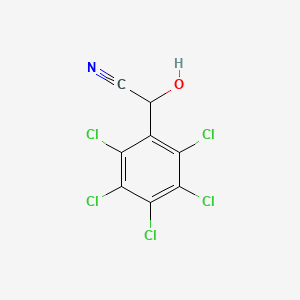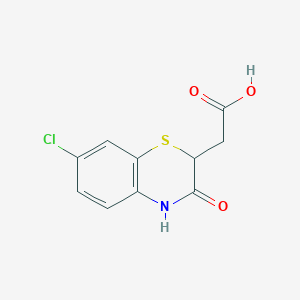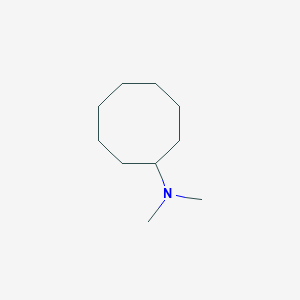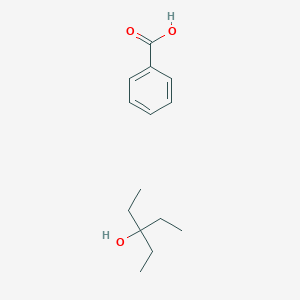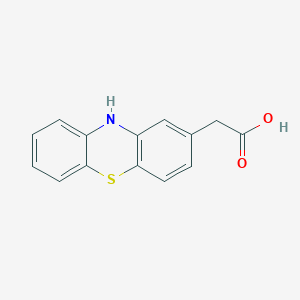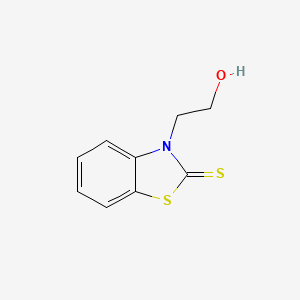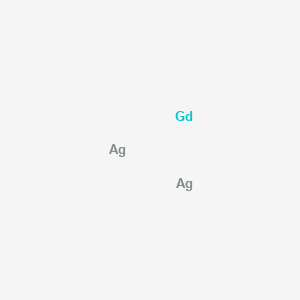
Gadolinium--silver (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadolinium–silver (1/2) is an intermetallic compound composed of gadolinium and silver Gadolinium is a rare-earth element known for its unique magnetic properties, while silver is a precious metal with excellent electrical conductivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of gadolinium–silver (1/2) typically involves the use of high-purity gadolinium and silver metals. The metals are combined in an electric arc furnace under an inert atmosphere, such as argon, to prevent oxidation. The reaction is carried out at high temperatures to ensure complete melting and mixing of the metals. The resulting alloy is then cooled and solidified to form the intermetallic compound .
Industrial Production Methods: In industrial settings, the production of gadolinium–silver (1/2) follows similar principles but on a larger scale. The process involves the use of advanced metallurgical techniques to ensure the purity and homogeneity of the final product. The alloy is often subjected to additional treatments, such as annealing, to enhance its mechanical and magnetic properties.
Chemical Reactions Analysis
Types of Reactions: Gadolinium–silver (1/2) can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique properties of both gadolinium and silver.
Common Reagents and Conditions:
Oxidation: Gadolinium–silver (1/2) can react with oxygen to form oxides. This reaction typically occurs at elevated temperatures and in the presence of an oxidizing agent.
Reduction: The compound can be reduced using strong reducing agents, such as hydrogen gas, under high-temperature conditions.
Major Products Formed:
Oxidation: Gadolinium oxide and silver oxide.
Reduction: Metallic gadolinium and silver.
Substitution: Various intermetallic compounds depending on the substituting element.
Scientific Research Applications
Gadolinium–silver (1/2) has several scientific research applications due to its unique properties:
Chemistry: The compound is studied for its potential use in catalysis and as a precursor for the synthesis of other intermetallic compounds.
Biology: Gadolinium-based compounds are used as contrast agents in magnetic resonance imaging (MRI).
Medicine: The compound’s magnetic properties make it a candidate for use in targeted drug delivery systems and hyperthermia treatment for cancer.
Mechanism of Action
The mechanism by which gadolinium–silver (1/2) exerts its effects is primarily related to the magnetic properties of gadolinium and the electrical conductivity of silver. Gadolinium’s unpaired electrons contribute to its strong magnetic behavior, which can be harnessed in various applications. Silver’s high electrical conductivity enhances the overall performance of the compound in electronic devices. The combination of these properties allows for the development of advanced materials with tailored magnetic and electrical characteristics .
Comparison with Similar Compounds
Gadolinium–gold (1/2): Similar to gadolinium–silver (1/2), this compound combines gadolinium with gold, resulting in unique magnetic and conductive properties.
Gadolinium–copper (1/2): This compound combines gadolinium with copper, offering different electrical and thermal properties compared to gadolinium–silver (1/2).
Gadolinium–nickel (1/2): Known for its magnetic properties, this compound is used in various magnetic and electronic applications.
Uniqueness of Gadolinium–Silver (1/2): Gadolinium–silver (1/2) stands out due to the combination of gadolinium’s magnetic properties and silver’s electrical conductivity. This unique blend makes it particularly suitable for applications that require both high magnetic susceptibility and excellent electrical performance. Additionally, the compound’s potential use in medical imaging and targeted drug delivery highlights its versatility and importance in scientific research .
Properties
CAS No. |
12271-30-6 |
|---|---|
Molecular Formula |
Ag2Gd |
Molecular Weight |
373.0 g/mol |
IUPAC Name |
gadolinium;silver |
InChI |
InChI=1S/2Ag.Gd |
InChI Key |
VNHYRSZSTQFBMY-UHFFFAOYSA-N |
Canonical SMILES |
[Ag].[Ag].[Gd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


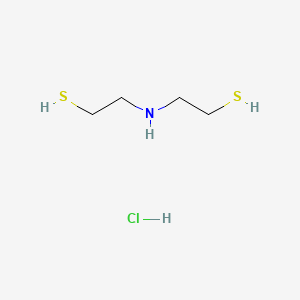

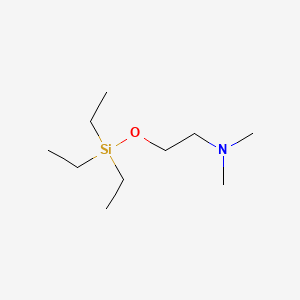
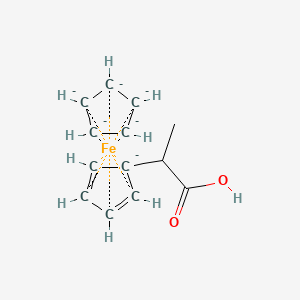

![2,4,9,11-Tetramethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14713358.png)
